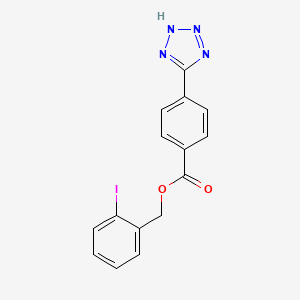![molecular formula C14H8F6O3P+ B15158867 Oxobis[4-(trifluoromethoxy)phenyl]phosphanium CAS No. 675573-63-4](/img/structure/B15158867.png)
Oxobis[4-(trifluoromethoxy)phenyl]phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxobis[4-(trifluoromethoxy)phenyl]phosphanium is a chemical compound with the molecular formula C14H8F6O3P+. It is known for its unique structure, which includes a phosphorus atom bonded to two 4-(trifluoromethoxy)phenyl groups and an oxo group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxobis[4-(trifluoromethoxy)phenyl]phosphanium typically involves the reaction of 4-(trifluoromethoxy)phenyl derivatives with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Oxobis[4-(trifluoromethoxy)phenyl]phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The phenyl groups can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can result in various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
Oxobis[4-(trifluoromethoxy)phenyl]phosphanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Oxobis[4-(trifluoromethoxy)phenyl]phosphanium involves its interaction with molecular targets through its phosphorus center. The compound can form coordination complexes with various metal ions, influencing catalytic processes and chemical reactions. The trifluoromethoxy groups enhance its reactivity and stability, making it a valuable compound in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-(trifluoromethyl)phenyl)phosphine oxide
- (E)-1-(Thiomorpholino)-5,5-bis[4-(trifluoromethoxy)phenyl]penta-2,4-dien-1-one
- Bis[4-(trifluoromethoxy)phenyl]sulphone
- Bis[4-(trifluoromethoxy)phenyl]methanone
- Oxobis[3-(trifluoromethyl)phenyl]phosphanium
Uniqueness
Oxobis[4-(trifluoromethoxy)phenyl]phosphanium is unique due to its specific combination of trifluoromethoxy groups and a phosphorus center. This structure imparts distinct chemical and physical properties, such as high reactivity and stability, which are not commonly found in similar compounds .
Propiedades
Número CAS |
675573-63-4 |
|---|---|
Fórmula molecular |
C14H8F6O3P+ |
Peso molecular |
369.17 g/mol |
Nombre IUPAC |
oxo-bis[4-(trifluoromethoxy)phenyl]phosphanium |
InChI |
InChI=1S/C14H8F6O3P/c15-13(16,17)22-9-1-5-11(6-2-9)24(21)12-7-3-10(4-8-12)23-14(18,19)20/h1-8H/q+1 |
Clave InChI |
LVZLKQWWTGAPPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC(F)(F)F)[P+](=O)C2=CC=C(C=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


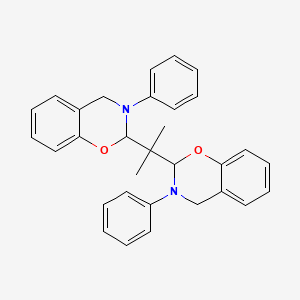
silane](/img/structure/B15158801.png)
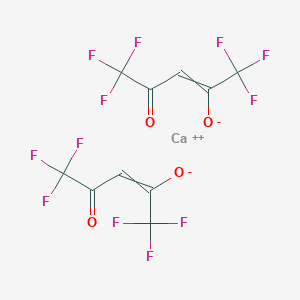

![2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo-](/img/structure/B15158821.png)
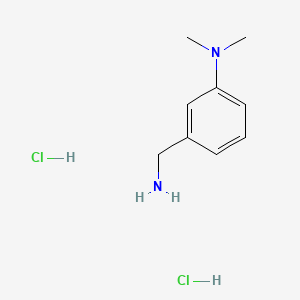
![2,2'-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine)](/img/structure/B15158845.png)
![2-[(Nonadecafluorononyl)oxy]ethan-1-ol](/img/structure/B15158849.png)
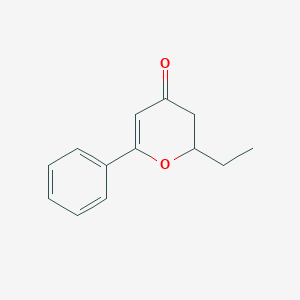
![5-[5-(Acetyloxy)-4-oxo-4H-1-benzopyran-2-yl]benzene-1,2,3-triyl triacetate](/img/structure/B15158857.png)



